Rolapitant Rolapitant Rolapitant is an azaspiro compound that is 1,7-diazaspiro[4.5]decan-2-one carrying additional phenyl and 1-{[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl substituents at position 8. Used (in the form of the hydrochloride hydrate) for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy. It has a role as an antiemetic and a neurokinin-1 receptor antagonist. It is an ether, an azaspiro compound, a member of pyrrolidin-2-ones, a member of piperidines and an organofluorine compound. It is a conjugate base of a rolapitant(1+).
Rolapitant is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in adults. Delayed-phase CINV typically occurs >24 hours after chemotherapy treatment and is principally mediated by Neurokinin-1 and its ligand Substance P, which is released in the gut following chemotherapy administration. Neurokinin-1 is also known as Tachykinin Receptor 1 (TACR1), Neurokinin 1 Receptor (NK1R), and Substance P Receptor (SPR). By blocking Substance P from interacting with NK-1 receptors in the gut and the central nervous system, rolapitant prevents late-phase CINV. Unlike other available NK-1 receptor antagonists, rolapitant is not an inhibitor of Cytochrome P450 enzyme CYP3A4 and has a long elimination half-life, allowing a single dose to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy.
Rolapitant is a Substance P/Neurokinin-1 Receptor Antagonist. The mechanism of action of rolapitant is as a Neurokinin 1 Antagonist, and Cytochrome P450 2D6 Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor.
Rolapitant is an orally available antiemetic agent that is used to prevent cancer chemotherapy related nausea and vomiting. Rolapitant therapy has not been associated with serum enzyme elevations or with instances of clinically apparent liver injury with jaundice.
Rolapitant is an orally bioavailable, centrally-acting, selective, neurokinin 1 receptor (NK1-receptor) antagonist, with potential antiemetic activity. Upon oral administration, rolapitant competitively binds to and blocks the activity of the NK1-receptor in the central nervous system, thereby inhibiting the binding of the endogenous ligand, substance P (SP). This may prevent both SP-induced emesis and chemotherapy-induced nausea and vomiting (CINV). The interaction of SP with the NK1-receptor plays a key role in the induction of nausea and vomiting caused by emetogenic cancer chemotherapy. Compared to other NK1-receptor antagonists, rolapitant has both a more rapid onset of action and a much longer half-life.
See also: Rolapitant Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 552292-08-7
VCID: VC0005436
InChI: InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1
SMILES: CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4
Molecular Formula: C25H26F6N2O2
Molecular Weight: 500.5 g/mol

Rolapitant

CAS No.: 552292-08-7

Cat. No.: VC0005436

Molecular Formula: C25H26F6N2O2

Molecular Weight: 500.5 g/mol

* For research use only. Not for human or veterinary use.

Rolapitant - 552292-08-7

Specification

CAS No. 552292-08-7
Molecular Formula C25H26F6N2O2
Molecular Weight 500.5 g/mol
IUPAC Name (5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one
Standard InChI InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1
Standard InChI Key FIVSJYGQAIEMOC-ZGNKEGEESA-N
Isomeric SMILES C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4
SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4
Canonical SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Introduction

Pharmacological Profile and Mechanism of Action

Pharmacodynamic Effects

Substance P binding to NK-1 receptors in the area postrema and nucleus tractus solitarius triggers vomiting via serotonin-independent pathways . Rolapitant achieves >90% central NK-1 receptor occupancy within 4 hours of oral administration, persisting for ≥96 hours due to slow dissociation kinetics (Koff = 2.7 × 10⁻⁴ s⁻¹) . Preclinical models show rolapitant suppresses cisplatin-induced emesis in ferrets at ED₅₀ = 0.1 mg/kg, with maximal efficacy equivalent to 5-HT3 antagonists .

Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting

Phase III Trial Outcomes

Three randomized, double-blind phase III trials (N=2,445) evaluated rolapitant 180 mg combined with granisetron/dexamethasone versus active control in patients receiving highly emetogenic chemotherapy (HEC):

TrialComplete Response (Delayed Phase)Odds Ratio (95% CI)P-value
HEC-1 73% vs. 58%1.9 (1.3–2.7)0.0006
HEC-2 70% vs. 62%1.4 (1.0–2.1)0.0426
Global 71% vs. 62%1.6 (1.2–2.0)0.0002

Pooled analysis showed rolapitant improved complete response rates across multiple cycles, with 82% maintaining protection in cycle 4 versus 67% for control (P<0.001) . Notably, 68% of rolapitant-treated patients reported no nausea interfering with daily life versus 55% control (P=0.003) .

Subgroup Analyses

  • Age: Efficacy consistent in patients ≥65 years (OR=1.7, 95% CI 1.1–2.6)

  • Sex: Greater benefit in women (OR=1.8 vs. 1.4 men), potentially due to higher NK-1 receptor density

  • Chemotherapy Type: Superiority maintained in both cisplatin (OR=1.6) and carboplatin regimens (OR=1.5)

Pharmacokinetics and Metabolism

Absorption and Distribution

Rolapitant reaches Cmax 4 hours post-dose with 460 L volume of distribution, reflecting extensive tissue penetration . Protein binding is 99.8%, primarily to albumin and α1-acid glycoprotein . Brain-to-plasma ratio in rats is 0.8, confirming CNS access critical for antiemetic efficacy .

Metabolism and Excretion

Primary metabolic pathway involves CYP3A4-mediated oxidation to M19 (C4-pyrrolidine-hydroxylated metabolite), which retains 50% NK-1 affinity . Renal excretion accounts for <1% of clearance, with fecal elimination predominant (77%) . The terminal half-life of 180 hours enables 5-day coverage from a single dose .

ParameterValueSource
Bioavailability100%
Tmax4 hours
AUC₀–∞35,000 ng·h/mL
Half-life180 hours
CL/F6.2 L/h

Emerging Therapeutic Applications

Anxiety and Alcohol Use Disorders

Preclinical studies in Wistar rats demonstrate rolapitant (5 mg/kg i.p.) reduces anxiety-like behaviors (elevated plus maze open arm time +142%) and post-withdrawal alcohol intake (-62%) . These effects correlate with amygdalar NK-1 receptor occupancy >80%, suggesting potential for relapse prevention in substance use disorders .

Postoperative Nausea and Vomiting (PONV)

Although phase II PONV trials were discontinued, pharmacokinetic modeling predicts 90% NK-1 receptor occupancy at 24 hours post-surgery with 70 mg IV rolapitant . This warrants reevaluation given unmet needs in high-risk surgical populations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator